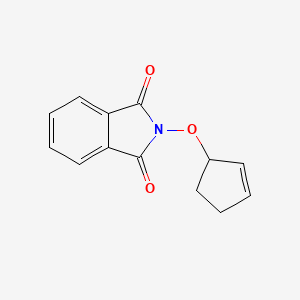

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-

Description

The compound 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- belongs to the class of N-substituted phthalimide derivatives, characterized by a bicyclic imide core (isoindole-1,3-dione) modified with a 2-cyclopentenyloxy substituent. This structure combines the planar aromaticity of the phthalimide moiety with the strained cyclopentenyl ether group, which introduces unique electronic and steric properties. Its synthesis typically involves nucleophilic substitution reactions, leveraging the reactivity of the isoindole-dione core with functionalized alkoxy groups .

Properties

IUPAC Name |

2-cyclopent-2-en-1-yloxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h1,3-5,7-9H,2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZXBIRCZUAYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445753 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76029-44-2 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts, and the reaction temperature is carefully monitored to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the isoindole or cyclopentenyl moieties are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Isoindole-1,3(2H)-dione derivatives have been investigated for their pharmacological properties:

- Anticancer Activity : Studies have indicated that compounds similar to 1H-Isoindole-1,3(2H)-dione exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Research has highlighted the potential of these compounds in combating bacterial infections. Their ability to disrupt bacterial cell membranes has been a focal point in developing new antibiotics.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases like Alzheimer's.

Material Science Applications

The unique chemical structure of 1H-Isoindole-1,3(2H)-dione allows for applications in material science:

- Polymer Chemistry : The compound can be used as a monomer in polymerization processes, leading to materials with enhanced thermal and mechanical properties.

- Organic Electronics : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Studies

Several case studies exemplify the applications of this compound:

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the synthesis of isoindole derivatives and their effects on breast cancer cells. The results indicated significant inhibition of tumor growth in vitro and in vivo models.

- Antimicrobial Development : Research highlighted in European Journal of Medicinal Chemistry demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a pathway for new antibiotic development.

- Material Applications : A paper presented at a materials science conference discussed the use of isoindole-based polymers in creating flexible electronic devices, showcasing their potential for future technological innovations.

Mechanism of Action

The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Key Observations:

- Substituent Electronics : The propenyloxy-phenyl derivative (CAS 17559-27-2) introduces aromaticity, enhancing interactions with hydrophobic enzyme pockets, while the sulfur-containing cyclohexylthio analogue (CAS 17796-82-6) may exhibit stronger van der Waals interactions .

- Solubility : The hydroxymethyl derivative (CAS 118-29-6) prioritizes aqueous solubility over bioactivity, making it suitable for industrial rather than therapeutic applications .

Cyclooxygenase (COX) Inhibition

The target compound was evaluated for COX-1 and COX-2 affinity using molecular docking (Figures 1 and 2 in ). Key findings:

- COX-1 : Moderate binding affinity via hydrogen bonding with Ser530 and hydrophobic interactions with Val347.

- COX-2 : Enhanced selectivity due to interactions with Val523 and Tyr355, comparable to commercial NSAIDs .

In contrast:

Physicochemical Properties

*Synthetic conditions for the target compound involve DMF and crown ether catalysis, while greener methods are reported for analogues .

Biological Activity

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-, a compound with the CAS number 100727-30-8, is part of the isoindole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H11NO2

- Molecular Weight : 213.23 g/mol

Biological Activity Overview

The biological activity of 1H-Isoindole derivatives has been extensively studied due to their potential as therapeutic agents. The following sections summarize key findings regarding their pharmacological effects.

Enzyme Inhibition Studies

Recent studies have highlighted the inhibitory effects of isoindole derivatives on various enzymes:

- Xanthine Oxidase (XO) : Compounds derived from isoindole scaffolds have shown significant inhibition of XO, an enzyme involved in uric acid production. For instance, a related study reported that certain isoindole derivatives exhibited IC50 values lower than standard inhibitors like allopurinol .

- Carbonic Anhydrases (hCA I and hCA II) : The inhibition of carbonic anhydrases by isoindole derivatives has also been documented. Specific compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against these enzymes .

| Compound | Target Enzyme | IC50 (µM) | Comparison |

|---|---|---|---|

| Compound 8 | hCA I | 3.698 ± 0.079 | Better than acetazolamide |

| Compound 8 | hCA II | 3.147 ± 0.083 | Better than acetazolamide |

| Compound 8 | XO | 4.261 ± 0.034 | Better than allopurinol |

Anti-inflammatory Activity

Isoindole derivatives have been evaluated for their anti-inflammatory properties:

- Cyclooxygenase Inhibition : Several studies have reported that isoindole derivatives inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. Some compounds exhibited greater COX-2 inhibition compared to meloxicam, a standard anti-inflammatory drug .

- Mechanism of Action : The mechanism involves the interaction with active sites on COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .

Antioxidant Activity

Isoindole compounds have demonstrated antioxidant properties:

- Reactive Oxygen Species (ROS) Scavenging : Some studies indicate that these compounds can scavenge ROS and reactive nitrogen species (RNS), contributing to their protective effects against oxidative stress .

Case Studies

Several case studies illustrate the biological activity of 1H-Isoindole derivatives:

- Synthesis and Evaluation : A study synthesized nine new isoindole derivatives and evaluated their biological properties. Among them, three compounds showed significant COX-2 inhibition and antioxidant activity without cytotoxic effects in vitro .

- Hybrid Compounds : Research involving hybrid compounds containing isoindole moieties revealed enhanced biological activity against multiple targets, including MAO-B and NF-kB, suggesting potential for neuroprotective applications .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing 1H-isoindole-1,3(2H)-dione derivatives with cyclopentenyloxy substituents?

- Methodology : Use nucleophilic substitution reactions under anhydrous conditions, where cyclopentenyloxy groups are introduced via alkylation of phthalimide precursors. Characterize intermediates using HPLC and confirm final structures via -NMR and -NMR spectroscopy, referencing established protocols for N-substituted phthalimide derivatives .

Q. How can the purity and stability of this compound be validated during synthesis?

- Methodology : Employ thermogravimetric analysis (TGA) to assess thermal stability and detect degradation products (e.g., isoindole-1,3-dione fragments under pyrolysis conditions). Pair with reversed-phase HPLC and mass spectrometry to verify purity (>98%) and monitor hydrolytic degradation in aqueous buffers .

Q. What in vitro assays are suitable for initial screening of cyclooxygenase (COX) inhibitory activity?

- Methodology : Use fluorometric or colorimetric COX-1/COX-2 inhibition assays with purified enzymes. Compare IC values against reference inhibitors (e.g., indomethacin). Validate results with molecular docking to assess binding affinity at the COX active site, as demonstrated in studies of analogous phthalimide derivatives .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., varying efficacy across pain models) be reconciled?

- Methodology : Conduct dose-response studies in multiple validated in vivo models (e.g., carrageenan-induced edema for anti-inflammatory effects, acetic acid writhing for tonic pain). Use statistical tools like ANOVA with post-hoc tests to identify model-specific biases. For example, neuropathic pain models (e.g., chemotherapy-induced neuropathy in mice) may require higher doses due to blood-brain barrier penetration challenges .

Q. What experimental designs optimize molecular docking accuracy for predicting COX-2 selectivity?

- Methodology : Perform flexible ligand docking using software like AutoDock Vina, incorporating solvent effects and protonation states. Validate predictions with mutagenesis studies targeting key COX-2 residues (e.g., Val523, Arg120). Cross-reference docking scores with in vitro IC data to refine scoring functions .

Q. How does the cyclopentenyloxy substituent influence pharmacokinetic properties compared to other N-substituents?

- Methodology : Compare logP values (via shake-flask method) and metabolic stability (using liver microsomes) of derivatives with varying substituents. For instance, cyclopentenyloxy groups may enhance lipophilicity but reduce plasma half-life due to esterase-mediated hydrolysis, necessitating prodrug strategies .

Q. What strategies mitigate oxidative degradation during long-term storage?

- Methodology : Store the compound under inert gas (argon) at -20°C in amber vials. Add antioxidants like BHT (0.01% w/v) to solid formulations. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and characterize byproducts using LC-MS .

Key Research Gaps

- Limited data on metabolite identification in mammalian systems (e.g., cytochrome P450-mediated oxidation pathways).

- In vivo toxicity profiles (e.g., hepatorenal effects) remain underexplored despite promising pharmacological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.